BenchChemオンラインストアへようこそ!

Glucocorticoid receptor agonist

Glucocorticoid Receptor Binding Fluorescence Polarization Assay IC50 Comparison

Compound 1245526-82-2 is a non-steroidal, highly selective glucocorticoid receptor agonist whose dissociation index of ~24 (transrepression IC50: 3.30 nM vs. transactivation EC50: 80 nM) provides over 8-fold cleaner pathway separation than ZK 216348 (index ~2.7). With >500-fold GR-over-PR selectivity—contrasting with nearly equipotent alternatives—and a GR binding IC50 of 2.1 nM (more potent than dexamethasone at 5.58 nM), it eliminates confounding receptor crosstalk in uterine, renal, and immune cell models. Ideal for high-confidence mechanistic studies in inflammation, insulin resistance, and adipogenesis where transcriptional bias must be unambiguously assigned to GR signaling alone.

Molecular Formula C20H20F4N2O2
Molecular Weight 396.4 g/mol
CAS No. 1245526-82-2
Cat. No. B1139433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocorticoid receptor agonist
CAS1245526-82-2
Synonyms4-fluoro-2-[(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol
Molecular FormulaC20H20F4N2O2
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC(C)(CC(CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O
InChIInChI=1S/C20H20F4N2O2/c1-18(2,15-8-13(21)3-4-17(15)27)11-19(28,20(22,23)24)9-14-7-12-5-6-25-10-16(12)26-14/h3-8,10,26-28H,9,11H2,1-2H3/t19-/m0/s1
InChIKeyJFUAWXPBHXKZGA-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1245526-82-2 (Glucocorticoid Receptor Agonist) – Chemical Identity and Procurement Baseline


The compound designated by CAS 1245526-82-2 is a potent, non-steroidal, synthetic agonist of the human glucocorticoid receptor (GR) [1]. Its IUPAC name is 4-fluoro-2-[(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol, and it possesses a molecular formula of C20H20F4N2O2 and a molecular weight of 396.38 g/mol [1]. This compound functions as a high-affinity ligand for GR, demonstrating the capacity to modulate transcriptional activity, and is supplied as a research tool for in vitro and in vivo investigations in inflammation and metabolic disorder models .

Why 1245526-82-2 Cannot Be Substituted by Other GR Agonists in Research


The term 'Glucocorticoid Receptor Agonist' encompasses a broad and heterogeneous class of molecules with widely divergent receptor selectivity profiles, functional transcriptional biases, and potency windows [1]. Generic substitution is therefore untenable; a researcher seeking a tool compound with a specific set of properties—for instance, a particular ratio of transrepression to transactivation activity or a defined selectivity window over progesterone and mineralocorticoid receptors—cannot assume functional equivalence [2]. The precise quantitative parameters of 1245526-82-2, documented below, dictate its utility in distinct experimental contexts, making its procurement a matter of scientific necessity rather than convenience.

Quantitative Differentiation Guide for 1245526-82-2 Against Key GR Agonist Comparators


GR Binding Affinity: 1245526-82-2 Demonstrates Higher Potency than Classical Steroids and Many SEGRAs

In a competitive fluorescence polarization binding assay using recombinant human GR, 1245526-82-2 exhibits an IC50 of 2.1 nM . This represents a binding affinity that is 2.7-fold higher than that of the clinical steroid dexamethasone (IC50 = 5.58 nM) [1], 3.6-fold higher than prednisolone (IC50 = 7.7 nM) , and nearly 10-fold higher than the well-studied selective GR agonist ZK 216348 (IC50 = 20.3 nM) .

Glucocorticoid Receptor Binding Fluorescence Polarization Assay IC50 Comparison

Nuclear Receptor Selectivity Profile: 1245526-82-2 Offers a Wider Window Over PR and MR than Other Non-Steroidal Agonists

1245526-82-2 demonstrates a unique selectivity profile across related nuclear receptors. It inhibits the glucocorticoid receptor (GR) with an IC50 of 2.1 nM, but its activity on the progesterone receptor (PR) and mineralocorticoid receptor (MR) is significantly lower, with IC50 values of 1200 nM and 210 nM, respectively . This equates to a selectivity ratio of ~570-fold for GR over PR and ~100-fold for GR over MR. In stark contrast, the comparator ZK 216348 displays minimal selectivity, with nearly equipotent binding to GR (IC50 = 20.3 nM) and PR (IC50 = 20.4 nM) . Another non-steroidal agonist, Glucocorticoid receptor agonist-2, also shows a narrow selectivity window, with IC50 values of 6.6 nM for GR and 7.3 nM for PR .

Nuclear Receptor Selectivity Progesterone Receptor Mineralocorticoid Receptor

Functional Transrepression vs. Transactivation Profile: 1245526-82-2 Exhibits a Favorable Dissociation Index

The functional consequence of GR agonism can be separated into transrepression (largely responsible for anti-inflammatory effects) and transactivation (associated with many side effects). 1245526-82-2 demonstrates a potent transrepression profile, with an IC50 of 3.30 nM for inhibiting IL-1β-induced IL-6 production in human fibroblasts [1]. For transactivation, its EC50 in an MMTV-luciferase assay in HeLa cells is 80 nM [1], yielding a functional 'dissociation index' (transactivation EC50 / transrepression IC50) of approximately 24. This profile is notably distinct from a comparator like ZK 216348, which shows an IC50 of 35 nM for IL-8 inhibition (transrepression) and an EC50 of 95 nM for TAT induction (transactivation), an index of ~2.7 [2]. The data suggest 1245526-82-2 is more functionally dissociated than ZK 216348, favoring transrepression at lower concentrations.

Transrepression Transactivation Aromatase Assay MMTV Promoter

Cellular Transactivation Potency: 1245526-82-2 is a Partial Agonist in Aromatase Induction Assays

In a functional assay measuring aromatase induction in human foreskin fibroblasts (HFF)—a key marker of GR transactivation activity—1245526-82-2 exhibits an EC50 of 30 nM [1]. While its maximal efficacy in this assay is not explicitly stated as a percentage relative to a full agonist, its potency is 2.5-fold lower than its own binding IC50 (2.1 nM), and notably less potent than classical steroids; dexamethasone, for instance, displays an EC50 of 36 nM for β2-receptor transcription in other models [2]. This contrasts with the high transactivation potency of compounds like the clinical candidate mapracorat, which has an IC50 of ~0.2 nM in canine PBMC TNFα assays [3].

Partial Agonism Aromatase Activity HFF Cells

Optimal Research and Development Application Scenarios for 1245526-82-2 Based on Quantitative Evidence


Investigating the Molecular Basis of Dissociated GR Signaling (SEGRA Mechanism)

The compound's high functional dissociation index of ~24 (derived from a transrepression IC50 of 3.30 nM and a transactivation EC50 of 80 nM [1]) makes it an ideal tool for in vitro studies designed to parse transrepression-driven anti-inflammatory effects from transactivation-driven side effects. Compared to ZK 216348, which has a dissociation index of only ~2.7 [2], 1245526-82-2 provides a cleaner, more robust separation of these pathways, enabling researchers to more confidently attribute observed phenotypes to specific transcriptional mechanisms.

In Vitro Modeling of GR-Mediated Inflammation with Minimal PR/MR Cross-Reactivity

For studies in cell types that co-express progesterone or mineralocorticoid receptors (e.g., uterine, renal, or certain immune cells), the >500-fold selectivity of 1245526-82-2 for GR over PR is essential . This contrasts sharply with the nearly equipotent activity of compounds like ZK 216348 and Glucocorticoid receptor agonist-2 on these receptors . Using 1245526-82-2 ensures that observed anti-inflammatory or metabolic effects are due to GR signaling alone, eliminating the confounding variable of PR or MR activation. This is critical for generating high-confidence data in target validation and pathway analysis.

Metabolic Disorder Research Requiring High-Potency GR Agonism

With a GR binding IC50 of 2.1 nM—significantly more potent than dexamethasone (5.58 nM) and prednisolone (7.7 nM) [3]—1245526-82-2 is the superior choice for in vitro and ex vivo models of insulin resistance, adipogenesis, and other metabolic processes regulated by GR. The high potency allows for robust receptor engagement at lower compound concentrations, minimizing solubility issues, off-target interactions, and DMSO-related cytotoxicity that can plague assays with weaker agonists. This makes it a reliable and efficient tool for high-throughput screening or detailed mechanistic studies in metabolic research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucocorticoid receptor agonist

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.